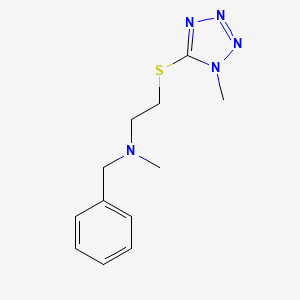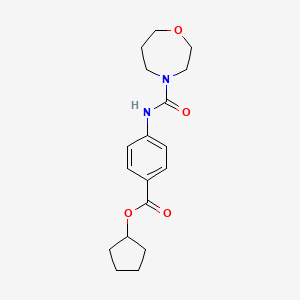![molecular formula C19H18N4O3 B7427982 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7427982.png)
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol is a complex organic compound that features a quinoline moiety substituted with a nitro group at the 8-position and a piperazine ring attached to the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group at the 8-position, followed by the formation of the piperazine ring through cyclization reactions. The final step involves the attachment of the phenol group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the nitration and cyclization steps. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Reduction: Formation of 3-[4-(8-Aminoquinolin-4-yl)piperazin-1-yl]phenol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline and piperazine moieties can interact with biological macromolecules, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
- 4-[4-(8-Nitroquinolin-5-yl)piperazin-1-yl]phenol
- 4-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]phenol
Comparison: 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol is unique due to the specific positioning of the nitro group and the phenol group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-[4-(8-nitroquinolin-4-yl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-15-4-1-3-14(13-15)21-9-11-22(12-10-21)17-7-8-20-19-16(17)5-2-6-18(19)23(25)26/h1-8,13,24H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCPIQHLBQFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C3=C4C=CC=C(C4=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427908.png)
![5,6-Dimethyl-7-(2-methylphenyl)sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7427918.png)
![2-[2-(2-Chlorophenyl)-2-methoxyethyl]-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427923.png)

![1-[(dimethylamino)methyl]-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7427938.png)
![N-[2-(2-cyanopropylsulfanyl)phenyl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide](/img/structure/B7427942.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)
![1-[(4-Benzyl-1,4-oxazepan-2-yl)methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]urea](/img/structure/B7427951.png)
![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)

![Methyl 2-[4-(morpholine-2-carbonylamino)naphthalen-1-yl]oxyacetate;2,2,2-trifluoroacetic acid](/img/structure/B7427977.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
![3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide](/img/structure/B7427988.png)
![1-[6-(2,3-dichlorophenoxy)pyridazine-3-carbonyl]-N,3-dimethylpyrrolidine-3-carboxamide](/img/structure/B7427990.png)
